![molecular formula C24H23N3O4S B2528525 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899986-14-2](/img/structure/B2528525.png)
2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements as members of its rings). It also has a thioacetamide group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuro[3,2-d]pyrimidin-2-yl group suggests that the compound may have aromatic properties, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Scientific Research Applications
- The compound’s structure suggests potential antioxidant activity due to the presence of thioether and phenolic moieties. Researchers have investigated its ability to scavenge free radicals, such as ABTS˙+ and DPPH radicals . Understanding its antioxidant mechanisms can contribute to health-related applications, including dietary supplements or functional foods.
- The compound is formed during the Maillard reaction, a complex process occurring in heat-treated foods. Investigating its role in flavor development, color, and nutritional components can enhance our understanding of food chemistry and processing .
- DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one), a related compound, is also produced in the intermediate stage of the Maillard reaction and contributes to antioxidant properties .
- The compound has been detected in natural extracts and foods, including whole wheat bread, prunes, rose tea, and roasted tigernut oil. Its presence in these sources highlights its relevance to food science and nutrition .
- Researchers have synthesized hydroxyl group-protected derivatives of the compound to explore their antioxidant abilities. Protecting groups on the hydroxyl groups impact their reducing abilities, and the enol structure within the compound plays a crucial role in its antioxidant activity .
Antioxidant Properties and Health Benefits
Maillard Reaction Intermediates
Natural Extracts and Food Sources
Synthetic Derivatives and Modification
Materials Science and Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. If it has demonstrated biological activity, it could be further investigated as a drug candidate. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-19-13-7-5-11-17(19)25-20(28)14-32-24-26-21-16-10-4-6-12-18(16)31-22(21)23(29)27(24)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNSNSPBICWPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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